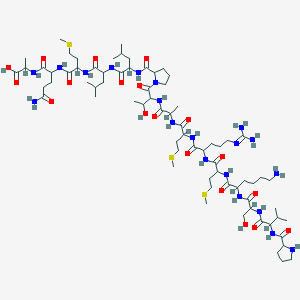
H-DL-Pro-DL-Val-DL-Ser-DL-Lys-DL-Met-DL-Arg-DL-Met-DL-Ala-DL-xiThr-DL-Pro-DL-Leu-DL-Leu-DL-Met-DL-Gln-DL-Ala-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CLIP (86-100) is amino acids 86 to 100 fragment of class II-associated invariant chain peptide (CLIP). CLIP is a small self-peptide and cleavage product of the invariant chain that resides in the HLA-II antigen binding groove and is believed to play a critical role in the assembly and transport of MHC class II alphabetaIi complexes through its interaction with the class II peptide-binding site.
Propiedades
Número CAS |
648881-58-7 |
|---|---|
Fórmula molecular |
C₇₂H₁₂₈N₂₀O₁₉S₃ |
Peso molecular |
1674.10 |
Nombre IUPAC |
2-[[5-amino-2-[[2-[[2-[[2-[[1-[2-[2-[[2-[[2-[[2-[[6-amino-2-[[3-hydroxy-2-[[3-methyl-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C72H128N20O19S3/c1-37(2)34-50(65(104)86-49(26-33-114-12)64(103)83-46(22-23-54(74)95)59(98)80-41(8)71(110)111)87-66(105)51(35-38(3)4)88-68(107)53-21-17-30-92(53)70(109)56(42(9)94)91-57(96)40(7)79-60(99)47(24-31-112-10)84-62(101)45(20-16-29-78-72(75)76)81-63(102)48(25-32-113-11)85-61(100)44(18-13-14-27-73)82-67(106)52(36-93)89-69(108)55(39(5)6)90-58(97)43-19-15-28-77-43/h37-53,55-56,77,93-94H,13-36,73H2,1-12H3,(H2,74,95)(H,79,99)(H,80,98)(H,81,102)(H,82,106)(H,83,103)(H,84,101)(H,85,100)(H,86,104)(H,87,105)(H,88,107)(H,89,108)(H,90,97)(H,91,96)(H,110,111)(H4,75,76,78) |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2 |
Secuencia |
One Letter Code: PVSKMRMATPLLMQA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















